molecular formula C11H13NO2 B8384678 1-(1-Methylcyclobutyl)-4-nitrobenzene

1-(1-Methylcyclobutyl)-4-nitrobenzene

Cat. No. B8384678
M. Wt: 191.23 g/mol
InChI Key: XJEXVWMNXBVFHR-UHFFFAOYSA-N
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Patent
US09096634B2

Procedure details

70% Nitric acid (7:3, Nitric acid:Water, 0.375 ml, 5.92 mmol) was added dropwise over 60 minutes to a solution of (1-methylcyclobutyl)benzene (346 mg. 2.37 mmol) in Acetic anhydride (1.4 mL, 15 mmol) cooled at 0° C. The temperature of the solution was maintained below 5° C. during the addition. Upon completion of the addition, the reaction was stirred for 60 minutes with cooling. The reaction mixture was poured into 40 ml ice water and the ice was allowed to melt. The aqueous phase was extracted with three×20 ml portions of Et2O and the combined organic phase was washed with 25 ml H2O followed by two 20 ml portions of sat NaHCO3 solution. The organic phase was dried over Na2SO4, filtered and concentrated to yield a light the product as an oil (418 mg) which was used as is in the next step. 1H NMR (400 MHz, CDCl3) d ppm 8.16 (d. J=8.71 Hz, 2H), 7.29 (d, J=8.71 Hz, 2H), 2.41 {m, 2H), 2.15 (m, 3H), 1.88 (m, 1H). 1.48 (s, 3H)
Quantity
0.375 mL
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:9][CH2:8][CH2:7]1.C(OC(=O)C)(=O)C>>[CH3:5][C:6]1([C:10]2[CH:11]=[CH:12][C:13]([N+:1]([O-:4])=[O:2])=[CH:14][CH:15]=2)[CH2:7][CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
0.375 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
346 mg
Type
reactant
Smiles
CC1(CCC1)C1=CC=CC=C1
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
40 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the solution was maintained below 5° C. during the addition
ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with three×20 ml portions of Et2O
WASH
Type
WASH
Details
the combined organic phase was washed with 25 ml H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC1(CCC1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 418 mg
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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